molecular formula C13H20ClF2NO4 B13670587 Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate

Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate

Cat. No.: B13670587
M. Wt: 327.75 g/mol
InChI Key: UCZDGSYZMQTBHF-UHFFFAOYSA-N
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Description

Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloroethyl side chain, and two fluorine atoms on the pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while deprotection results in the free amine form of the compound.

Scientific Research Applications

Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-Boc-2-(2-bromoethyl)-4,4-difluoropyrrolidine-2-carboxylate: Similar structure but with a bromoethyl group instead of chloroethyl.

    Methyl 1-Boc-2-(2-iodoethyl)-4,4-difluoropyrrolidine-2-carboxylate: Contains an iodoethyl group.

    Methyl 1-Boc-2-(2-fluoroethyl)-4,4-difluoropyrrolidine-2-carboxylate: Features a fluoroethyl group.

Uniqueness

Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of both chloroethyl and difluoropyrrolidine moieties. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C13H20ClF2NO4

Molecular Weight

327.75 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-(2-chloroethyl)-4,4-difluoropyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H20ClF2NO4/c1-11(2,3)21-10(19)17-8-13(15,16)7-12(17,5-6-14)9(18)20-4/h5-8H2,1-4H3

InChI Key

UCZDGSYZMQTBHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1(CCCl)C(=O)OC)(F)F

Origin of Product

United States

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